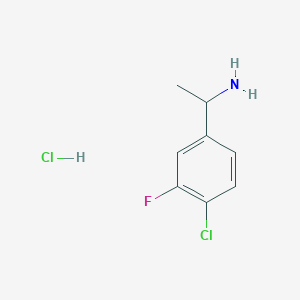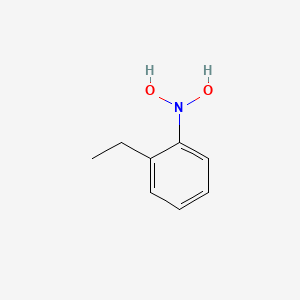![molecular formula C10H14N5NaO10P2 B7887411 sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B7887411.png)
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclodextrin Inclusion Complex . Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. They are known for their ability to form inclusion complexes with various guest molecules, enhancing the solubility, stability, and bioavailability of these molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclodextrin inclusion complexes are typically prepared through various methods, including co-precipitation, kneading, and freeze-drying. The choice of method depends on the specific guest molecule and desired properties of the complex.
Co-precipitation: This method involves dissolving both the cyclodextrin and the guest molecule in a suitable solvent, followed by the addition of a non-solvent to precipitate the complex.
Kneading: In this method, the cyclodextrin and guest molecule are mixed with a small amount of solvent and kneaded to form the inclusion complex.
Freeze-drying: This method involves freezing a solution of the cyclodextrin and guest molecule, followed by sublimation of the solvent under reduced pressure to obtain the complex.
Industrial Production Methods
Industrial production of cyclodextrin inclusion complexes often involves large-scale co-precipitation or spray-drying techniques. These methods are chosen for their efficiency and scalability, allowing for the production of large quantities of the complex with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclodextrin inclusion complexes undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the functional groups on the cyclodextrin molecule.
Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various cyclodextrin derivatives with enhanced solubility, stability, and bioavailability.
Applications De Recherche Scientifique
Cyclodextrin inclusion complexes have a wide range of scientific research applications, including:
Chemistry: They are used to enhance the solubility and stability of various chemical compounds.
Biology: Cyclodextrins are used to study the interactions between host and guest molecules.
Medicine: They are used to improve the bioavailability and stability of pharmaceutical compounds.
Industry: Cyclodextrins are used in the food industry to enhance the stability and solubility of food additives.
Mécanisme D'action
The mechanism of action of cyclodextrin inclusion complexes involves the formation of a host-guest complex, where the guest molecule is encapsulated within the hydrophobic cavity of the cyclodextrin. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved depend on the specific guest molecule and its interactions with the cyclodextrin.
Comparaison Avec Des Composés Similaires
Cyclodextrin inclusion complexes are unique in their ability to form stable host-guest complexes with a wide range of molecules. Similar compounds include:
Beta-Cyclodextrin: Composed of seven glucose units, it forms inclusion complexes with various guest molecules.
Gamma-Cyclodextrin: Composed of eight glucose units, it has a larger cavity and can encapsulate larger guest molecules.
Alpha-Cyclodextrin: Composed of six glucose units, it forms inclusion complexes with smaller guest molecules.
Cyclodextrin inclusion complexes are unique in their ability to enhance the solubility, stability, and bioavailability of guest molecules, making them valuable in various scientific research applications.
Propriétés
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEHFIIOXORNJT-MCDZGGTQSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5NaO10P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride](/img/structure/B7887339.png)
![calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B7887366.png)

![5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B7887391.png)





![3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde](/img/structure/B7887429.png)




